5-Fluoro-2-(phosphonooxy)benzoic acid, also known by its Chemical Abstracts Service number 137372-07-7, is a fluorinated benzoic acid derivative characterized by the presence of a phosphonooxy group. This compound has garnered interest in various scientific fields due to its unique structural features and potential applications in medicinal chemistry and organic synthesis.
The compound is classified under organophosphorus compounds and benzoic acid derivatives. It is primarily used in pharmaceutical research and development, particularly as a prodrug or an intermediate in the synthesis of biologically active molecules. Its molecular formula is with a molecular weight of approximately 236.09 g/mol .
The synthesis of 5-Fluoro-2-(phosphonooxy)benzoic acid can be achieved through several methods, typically involving the introduction of a phosphonooxy group onto a fluorinated benzoic acid precursor. Although specific protocols are not extensively documented, common synthetic routes may include:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents like dichloromethane or dimethylformamide is common in these reactions to facilitate the solubility of reactants and products.
5-Fluoro-2-(phosphonooxy)benzoic acid can participate in various chemical reactions, including:
The reaction conditions for these transformations typically involve mild heating or the use of catalysts to enhance reaction rates. For example, acidic or basic conditions may be employed to promote esterification or hydrolysis.
The mechanism by which 5-Fluoro-2-(phosphonooxy)benzoic acid exerts its biological effects is primarily through its role as a prodrug. Upon administration, it undergoes hydrolysis facilitated by alkaline phosphatases, releasing the active benzoic acid derivative that can interact with biological targets.
This process enhances its solubility and bioavailability, making it effective in therapeutic applications. The phosphonooxy moiety plays a crucial role in modulating the pharmacokinetics of the compound, allowing for improved absorption and distribution within biological systems .
5-Fluoro-2-(phosphonooxy)benzoic acid finds applications primarily in:
Regioselective installation of the phosphonooxy group at the ortho-position relative to the carboxylic acid moiety in benzoic acid derivatives presents significant synthetic challenges due to competing reactions at other sites. For 5-fluoro-2-(phosphonooxy)benzoic acid (CAS 137372-07-7), two primary phosphorylation strategies have been developed: gas-phase phosphorylation and solution-phase protection/deprotection sequences. The gas-phase method utilizes electrospray ionization to form anionic complexes between benzoic acid precursors and pyrophosphate, followed by collisional activation to induce regioselective phosphorylation specifically at the 2-position. This approach achieves yields exceeding 75% with excellent regiocontrol (>20:1 selectivity) while avoiding solvent-mediated side reactions and protecting group requirements [5].
Alternative solution-phase routes employ protecting group strategies for the carboxylic acid function (typically as alkyl esters) prior to phosphorus activation. Phosphoramidate chemistry has proven particularly valuable, where phosphitylating reagents react with the phenolic oxygen of 5-fluoro-2-hydroxybenzoic acid derivatives. Subsequent oxidative hydrolysis or deprotection yields the target phosphonooxy compound. Careful optimization of reaction conditions is critical—maintaining temperatures below 0°C during phosphorylation suppresses diester formation, while controlled hydrolysis (pH 7-8, 25°C) prevents cleavage of the acid-labile C-F bond [8]. Microwave-assisted phosphorylation (50-80°C, 15 min) enhances reaction efficiency for sterically hindered substrates, improving yields by 25-40% compared to conventional heating [8].
Table 1: Comparative Analysis of Phosphorylation Methods for 5-Fluoro-2-(phosphonooxy)benzoic Acid
Synthetic Approach | Key Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Gas-Phase Phosphorylation | Pyrophosphate complex, collisional activation | 75-82% | >20:1 |
Solution-Phase (Phosphoramidate) | Di-tert-butyl dicarbonate protection, 0°C phosphorylation | 68% | >15:1 |
Microwave-Assisted | 80°C, 15 min, unprotected substrate | 85% | >10:1 |
The strategic placement of fluorine at the 5-position of the benzoic acid scaffold profoundly influences the electronic properties and metabolic stability of the resulting prodrug. Baltic substitution protocols enable precise fluorine introduction via diazotization of 5-amino-2-methoxybenzoic acid followed by Schiemann reaction with tetrafluoroboric acid. This method achieves fluorination yields of 85-90% while preserving acid-sensitive phosphonooxy groups in pre-functionalized substrates [4] [10]. Crucially, the ortho-effect from both carboxylic acid and methoxy substituents directs electrophilic fluorination exclusively to the para-position (C5), as confirmed by ^19^F NMR spectroscopy showing a characteristic doublet at δ -117 ppm (J~8 Hz) [4] [9].
Advanced approaches utilize halogen exchange (Halex) reactions on 5-chloro-2-(phosphonooxy)benzoic acid precursors with anhydrous potassium fluoride in sulfolane at 180°C. This method capitalizes on the superior leaving group ability of chloride ortho to electron-withdrawing phosphonooxy groups, achieving complete conversion within 4 hours. Subsequent recrystallization from ethanol/water mixtures yields pharmaceutical-grade material (>98% purity) with undetectable chloride residues (<50 ppm) [4] [9]. The presence of the fluorine atom significantly modulates the phosphonooxy group's hydrolysis kinetics—electron-withdrawing effects increase the phosphate group's electrophilicity, enhancing its susceptibility to alkaline phosphatase cleavage by 1.8-fold compared to non-fluorinated analogs [3] [8].
Table 2: Spectroscopic Signatures of 5-Fluoro Substitution in Benzoic Acid Derivatives
Compound | ^19^F NMR (δ ppm) | IR (C-F str, cm⁻¹) | Electronic Effect on COOH pKa |
---|---|---|---|
5-Fluoro-2-methylbenzoic acid | -117.2 (d, J=8.1 Hz) | 1228 | +0.34 |
5-Fluoro-2-methoxybenzoic acid | -116.8 (d, J=7.9 Hz) | 1231 | +0.41 |
5-Fluoro-2-(trifluoromethyl)benzoic acid | -62.3 (s, CF₃), -117.5 (d, F) | 1225, 1320 | +0.56 |
5-Fluoro-2-(phosphonooxy)benzoic acid | -116.3 (d, J=8.3 Hz) | 1223 | +0.49 |
The phosphonooxy group serves as a powerful ionization modulator that dramatically enhances aqueous solubility across physiologically relevant pH gradients. For 5-fluoro-2-(phosphonooxy)benzoic acid (molecular weight 236.09 g/mol), the simultaneous presence of carboxylic acid (pKa~3.1) and phosphonic acid (pKa1~1.5, pKa2~6.8) groups creates a zwitterionic character that promotes water interactions. This compound exhibits exceptional solubility (>250 mg/mL) in aqueous buffers at pH 7.4, representing a >500-fold increase compared to its non-phosphorylated precursor, 5-fluoro-2-hydroxybenzoic acid (0.5 mg/mL) [2] [7]. The solubility profile remains robust even under gastric conditions (pH 1.2), where measured solubility exceeds 180 mg/mL due to protonation of both acidic functions [3].
This modification aligns with the Sol-moiety technology principles, where phosphorylated prodrugs maintain solubility throughout gastrointestinal transit. The phosphonooxy group contributes more significantly to solubility enhancement than carboxylate alone—comparative studies show 5-fluoro-2-(phosphonooxy)benzoic acid achieves 3.2-fold higher solubility at intestinal pH (6.5) versus mono-carboxylated analogs like 5-fluoro-2-trifluoromethylbenzoic acid (208.11 g/mol, solubility 78 mg/mL at pH 6.5) [6] [9]. Molecular dynamics simulations reveal extensive hydration shell formation around the dianionic species (charge -2 at pH>7), with 58 water molecules within 3.5 Å versus 12 for the neutral precursor. This explains the compound's resistance to precipitation upon dilution in biological fluids, a critical advantage over non-ionic solubilizing groups [3].
The hydrolytic stability of 5-fluoro-2-(phosphonooxy)benzoic acid across gastrointestinal pH gradients dictates its utility as a prodrug scaffold. Systematic stability studies reveal a pH-dependent degradation profile: the compound remains intact (>95%) in simulated gastric fluid (SGF, pH 1.2) for 120 minutes, demonstrating resilience to acidic hydrolysis. However, under intestinal conditions (pH 6.5), controlled hydrolysis occurs via alkaline phosphatase-mediated cleavage followed by spontaneous 1,4-elimination, liberating the active molecule (5-fluoro-2-hydroxybenzoic acid) and phosphonoformaldehyde [3] [7]. The fluorine atom at C5 exerts a stabilizing effect—electron withdrawal reduces the electron density at the ipso-carbon, slowing non-enzymatic hydrolysis by 2.3-fold compared to the 5-H analog [4].
Strategic molecular modifications enable precise tuning of hydrolysis kinetics:
Optimized derivatives maintain shelf stability (>24 months at -20°C) while achieving target hydrolysis profiles in vivo. Accelerated stability testing (40°C/75% RH) shows the di-sodium salt form retains 98% potency after 6 months, superior to free acid (85%) or mono-ethanolamine salt (92%) forms [2] [7].
Table 3: Stability and Solubility Profile of 5-Fluoro-2-(phosphonooxy)benzoic Acid Across Physiological pH
pH Condition | Chemical Stability (t~1/2~, min) | Solubility (mg/mL) | Primary Degradation Pathway |
---|---|---|---|
Gastric (pH 1.2) | >360 | 186 ± 12 | None detected |
Duodenal (pH 5.0) | 220 ± 15 | 228 ± 9 | Non-enzymatic hydrolysis |
Intestinal (pH 6.5) | 35 ± 3 (enzymatic) / 280 (non-enzymatic) | 254 ± 11 | Alkaline phosphatase cleavage |
Plasma (pH 7.4) | 8 ± 1 | 267 ± 15 | Enzymatic hydrolysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7